molecular formula C4H6FNO2 B6614625 (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one CAS No. 2229098-22-8

(4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one

Cat. No.: B6614625
CAS No.: 2229098-22-8
M. Wt: 119.09 g/mol
InChI Key: FNZXXGGFJFIORC-UHFFFAOYSA-N
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Description

(4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one is a chiral compound that belongs to the oxazolidinone class This compound is characterized by the presence of a fluoromethyl group attached to the fourth carbon of the oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of fluoromethylation reagents to introduce the fluoromethyl group into the oxazolidinone ring. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazolidinone compounds.

    Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazolidinone compounds.

Scientific Research Applications

(4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-(fluoromethyl)-1,3-oxazolidin-2-one: The enantiomer of (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one, with similar chemical properties but different biological activities.

    (4R)-4-(chloromethyl)-1,3-oxazolidin-2-one: A structurally similar compound with a chloromethyl group instead of a fluoromethyl group.

    (4R)-4-(bromomethyl)-1,3-oxazolidin-2-one: Another analog with a bromomethyl group.

Uniqueness

This compound is unique due to the presence of the fluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s high electronegativity and small size can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-(fluoromethyl)-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FNO2/c5-1-3-2-8-4(7)6-3/h3H,1-2H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZXXGGFJFIORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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